molecular formula C14H11NO5 B10877129 4-Nitrophenyl 3-methoxybenzoate CAS No. 36718-85-1

4-Nitrophenyl 3-methoxybenzoate

Cat. No.: B10877129
CAS No.: 36718-85-1
M. Wt: 273.24 g/mol
InChI Key: UFTJORSNWKUIQS-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a nitrophenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 4-nitrophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxybenzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Methoxybenzoic acid derivatives.

    Reduction: 4-Aminophenyl 3-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in enzyme assays to study esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Research into its potential as a prodrug, where the compound is metabolized into an active drug within the body.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Nitrophenyl 3-methoxybenzoate exerts its effects depends on the specific application. In enzyme assays, the compound is hydrolyzed by esterases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.

Comparison with Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the methoxy group, making it less hydrophobic.

    4-Nitrophenyl benzoate: Lacks the methoxy group, affecting its reactivity and solubility.

    3-Methyl-4-nitrophenyl 3-methoxybenzoate: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness: 4-Nitrophenyl 3-methoxybenzoate is unique due to the presence of both the nitrophenyl and methoxybenzoate groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. This makes it particularly useful in applications requiring precise control over chemical interactions and solubility.

Properties

CAS No.

36718-85-1

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(4-nitrophenyl) 3-methoxybenzoate

InChI

InChI=1S/C14H11NO5/c1-19-13-4-2-3-10(9-13)14(16)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3

InChI Key

UFTJORSNWKUIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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